molecular formula C21H30N2O2 B2469925 1-(Adamantan-1-yl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea CAS No. 1797878-91-1

1-(Adamantan-1-yl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea

Cat. No.: B2469925
CAS No.: 1797878-91-1
M. Wt: 342.483
InChI Key: BJYSMEUAAVCOAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Adamantan-1-yl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea is a synthetic urea derivative designed for advanced pharmaceutical and biochemical research. This compound integrates a lipophilic adamantane moiety, a structural feature known to enhance metabolic stability and influence interaction with biological targets . Urea derivatives containing adamantane have been identified as target-oriented inhibitors for enzymes such as human soluble epoxide hydrolase (sEH), a key enzyme in the arachidonic acid cascade involved in the metabolism of epoxy fatty acids to corresponding diols . The specific molecular architecture of this compound, featuring a methoxy group on an ethyl linker to a 2-methylphenyl ring, is engineered to optimize properties like water solubility and binding affinity, which are critical for inhibitor efficacy . Researchers can leverage this chemical in exploratory studies investigating sEH inhibition, which is a promising pathway for therapeutic intervention . Adamantyl-containing compounds are also the subject of research in virology and for their protective activity against certain toxins with intracellular modes of action . This product is intended for laboratory research purposes by qualified personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(1-adamantyl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2/c1-14-5-3-4-6-18(14)19(25-2)13-22-20(24)23-21-10-15-7-16(11-21)9-17(8-15)12-21/h3-6,15-17,19H,7-13H2,1-2H3,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYSMEUAAVCOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)NC23CC4CC(C2)CC(C4)C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Adamantan-1-yl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea typically involves multiple steps. The adamantane moiety is introduced through a series of reactions starting from adamantane derivatives. The urea group is then formed by reacting the intermediate with appropriate isocyanates under controlled conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

1-(Adamantan-1-yl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the adamantane moiety, using reagents like halogens or alkylating agents.

Scientific Research Applications

Medicinal Chemistry Applications

The adamantane structure is significant in medicinal chemistry, serving as a scaffold for various bioactive compounds. The compound has been investigated for its potential as an inhibitor of several enzymes and receptors, which are crucial in various disease mechanisms.

Anti-Cancer Activity

Research has indicated that derivatives of adamantane, including 1-(Adamantan-1-yl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea, exhibit promising anti-cancer properties. A study highlighted the compound's ability to inhibit histone deacetylases (HDACs), which play a vital role in cancer cell proliferation and survival. The adamantane moiety enhances the lipophilicity and cellular uptake of the compound, making it a potent candidate for further development in cancer therapy .

Anti-Inflammatory Properties

The compound also shows potential as an anti-inflammatory agent. Its mechanism involves the inhibition of soluble epoxide hydrolase (sEH), an enzyme linked to inflammation and pain pathways. The inhibition of sEH by adamantane derivatives suggests that these compounds could be developed into effective treatments for inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods, including one-pot reactions and multi-component synthesis strategies. These methodologies are essential for optimizing yield and purity in the production of the compound.

One-Pot Synthesis

A notable approach involves a one-pot synthesis method that integrates the formation of the urea bond with the introduction of the adamantane moiety. This method is advantageous as it simplifies the synthetic route and minimizes the need for extensive purification steps .

Multicomponent Reactions

Multicomponent reactions (MCRs) are another effective strategy for synthesizing this compound. MCRs allow for the simultaneous assembly of multiple reactants into a single product, enhancing efficiency and reducing waste . This approach is particularly useful in creating libraries of related compounds for biological testing.

Case Studies and Experimental Findings

Several case studies have been conducted to evaluate the efficacy and safety of this compound in various biological contexts.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against cancer cell lines, with IC50 values indicating potent efficacy at low concentrations . These findings underscore its potential as a lead compound for drug development.

In Vivo Studies

Preliminary in vivo studies have shown promising results regarding the pharmacokinetics and bioavailability of adamantane derivatives. These studies suggest that modifications to the adamantane structure can enhance therapeutic outcomes while minimizing side effects .

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-yl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s stability and facilitate its binding to target proteins or enzymes. The urea group may participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Key Observations :

  • The methoxy and 2-methylphenyl groups in the target compound introduce steric bulk and altered electronic effects compared to simpler aryl substituents (e.g., chloro, cyano). This may influence crystal packing and intermolecular interactions.
  • Crystallographic studies of analogs (e.g., 4-chlorophenyl derivative) reveal hydrogen-bonded polymeric chains, critical for stabilizing solid-state structures .

Anti-Tuberculosis Activity

Adamantyl-aryl ureas with electron-deficient aryl groups (e.g., 2,3,4-trifluorophenyl, 4-cyanophenyl) exhibit potent anti-TB activity (MIC < 1 µM) due to enhanced membrane permeability and target binding . The target compound’s 2-methylphenyl-methoxy group, however, may reduce activity compared to these analogs due to increased steric bulk and reduced electronic complementarity.

Soluble Epoxide Hydrolase (sEH) Inhibition

Symmetric adamantyl-diureas (e.g., 1,3-bis(adamantan-1-yl)urea) demonstrate strong sEH inhibition (IC₅₀ < 10 nM) via dual hydrogen-bonding interactions with the enzyme’s catalytic domain . The asymmetric substitution in the target compound likely diminishes this effect, as monoadamantyl ureas are less potent in sEH inhibition .

Physicochemical Properties

Property Target Compound 4-Chlorophenyl Analog Symmetric Diurea
Molecular Formula C₂₂H₃₀N₂O₂ C₁₇H₂₁ClN₂O C₂₀H₂₈N₂O₂
LogP (Predicted) ~5.2 (high lipophilicity) ~4.8 ~6.0
Hydrogen-Bond Donors 2 (urea NH) 2 2
Aqueous Solubility Low (<10 µM) Low (<10 µM) Very low (<1 µM)

Key Observations :

  • High lipophilicity (LogP > 5) suggests favorable blood-brain barrier penetration, a trait shared with other adamantane derivatives.

Biological Activity

1-(Adamantan-1-yl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, structure-activity relationships, and therapeutic potential, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features an adamantane moiety linked to a urea functional group, which is known for its diverse biological activities. The specific structural characteristics include:

  • Adamantane core : Known for antiviral and anticancer properties.
  • Urea linkage : Often associated with enzyme inhibition and therapeutic applications.

The molecular formula of the compound is C18H26N2O2C_{18}H_{26}N_{2}O_{2}, indicating a complex structure that can interact with biological targets effectively.

Antimicrobial Properties

This compound has shown promising antimicrobial activity. Research indicates that derivatives of adamantane exhibit significant antibacterial effects against various strains, including:

  • Staphylococcus aureus
  • Escherichia coli

In one study, compounds similar to this urea demonstrated minimum inhibitory concentrations (MICs) ranging from 250 μg/mL to 500 μg/mL against these pathogens, indicating moderate antibacterial activity .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been explored through its ability to inhibit human soluble epoxide hydrolase (hsEH), an enzyme involved in inflammatory processes. Compounds derived from adamantane have been shown to reduce inflammation markers in vitro and in vivo, suggesting a therapeutic role in conditions like arthritis and other inflammatory diseases .

Anticancer Activity

The urea derivatives have also been investigated for their anticancer properties. The structural features of this compound suggest it may interfere with cancer cell proliferation. Studies have indicated that similar compounds can induce apoptosis in cancer cell lines, potentially via the modulation of signaling pathways related to cell survival and death .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Substituent effects : The presence of methoxy and methyl groups enhances lipophilicity, which may improve cellular uptake.
  • Core modifications : Variations in the adamantane structure can lead to significant changes in potency against specific biological targets.

A comparative analysis of various derivatives shows that modifications at the methylene bridge significantly affect both solubility and bioactivity .

Case Studies

Several case studies highlight the effectiveness of similar compounds:

  • Study on Antibacterial Activity : A series of urea derivatives were synthesized and tested against common bacterial strains. Results indicated that modifications to the urea moiety significantly enhanced antibacterial efficacy, with some compounds outperforming established antibiotics .
  • Anti-inflammatory Research : A study focused on adamantane-based compounds demonstrated their ability to inhibit hsEH effectively. The results suggested a potential pathway for developing new anti-inflammatory drugs based on this scaffold .
  • Anticancer Evaluation : In vitro studies on various cancer cell lines showed that certain derivatives could induce apoptosis at low concentrations, highlighting their potential as anticancer agents .

Q & A

Q. What are the recommended synthetic routes for 1-(Adamantan-1-yl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea, and how can purity be optimized?

A step-wise synthesis is typically employed, starting with the functionalization of the adamantane core followed by coupling with the 2-methoxy-2-(2-methylphenyl)ethyl group via urea bond formation. Key steps include:

  • Adamantane activation : Bromination or hydroxylation of adamantane to introduce reactive sites .
  • Urea bond formation : Use of carbodiimide-mediated coupling between amine and carbonyl precursors under anhydrous conditions .
  • Purification : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., water/acetonitrile) ensures >95% purity .
    Critical parameters are solvent choice (e.g., DMF for solubility), temperature control (0–5°C during coupling), and inert atmosphere to prevent oxidation .

Q. How is structural characterization performed for this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm connectivity, with adamantane protons appearing as sharp singlets (δ 1.6–2.1 ppm) and methoxy groups at δ 3.2–3.5 ppm .
  • X-ray crystallography : Reveals non-planar urea geometry (torsion angles ~12–15°) and hydrogen-bonding patterns critical for target binding .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 413.2) .

Q. What is the hypothesized mechanism of action for this compound?

The adamantane moiety enhances lipid membrane penetration, while the urea group interacts with biological targets (e.g., enzymes or receptors). Preliminary studies on analogous adamantyl ureas suggest inhibition of Mycobacterium tuberculosis enoyl-ACP reductase (InhA), a key enzyme in fatty acid biosynthesis . Validation requires:

  • Enzyme assays : Measure IC50_{50} values using NADH oxidation rates .
  • Cellular uptake studies : Fluorescent tagging to track intracellular localization .

Q. What physicochemical properties are critical for research applications?

PropertyValue/DescriptionRelevanceSource
Solubility (aqueous)<0.1 mg/mLLimits bioavailability; requires DMSO
LogP~4.2Indicates high lipophilicity
Melting point198–202°CStability under storage conditions
Stability (pH 7.4)Degrades <10% in 24hSuitable for in vitro assays

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect bioactivity?

  • Adamantane substitution : Replacing adamantane with cyclohexyl reduces potency by ~50%, highlighting its role in target binding .
  • Methoxy group position : Ortho-substitution on the phenyl ring enhances anti-tubercular activity (MIC 0.5 μg/mL vs. 2 μg/mL for para-substituted analogs) .
  • Urea vs. thiourea : Thiourea derivatives show improved solubility but lower metabolic stability .
    Methodological recommendation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity changes with substitutions .

Q. How can contradictions in biological data (e.g., varying IC50_{50}50​ values) be resolved?

Discrepancies often arise from assay conditions:

  • Enzyme source : Recombinant vs. cell-extracted InhA may differ in cofactor binding .
  • Redox interference : NADH depletion in crude lysates can skew IC50_{50}. Use purified enzymes and standardized protocols .
  • Solvent effects : DMSO >1% inhibits enzyme activity. Use lower concentrations (<0.1%) .

Q. What crystallographic insights inform target interaction studies?

X-ray structures of related adamantyl ureas reveal:

  • Hydrogen bonds : Urea carbonyl forms H-bonds with Ser94 and NAD+^+ in InhA (distance ~2.8 Å) .
  • Hydrophobic packing : Adamantane occupies a hydrophobic pocket near Ala96, enhancing binding .
    Experimental design : Co-crystallize the compound with InhA and resolve structures at ≤2.0 Å resolution .

Q. How can pharmacokinetic properties (e.g., metabolic stability) be optimized?

  • Microsomal stability assays : Identify metabolic hotspots (e.g., methoxy demethylation). Replace labile groups with halogens .
  • Prodrug strategies : Esterify hydroxyl groups to improve oral bioavailability .
  • PAMPA assay : Measure passive diffusion (Pe ~1.2 × 106^{-6} cm/s) and optimize via logD adjustments .

Q. What in vitro toxicity models are appropriate for preclinical evaluation?

  • Hepatotoxicity : Use HepG2 cells to assess ALT/AST release at 10–100 μM doses .
  • Cytotoxicity : IC50_{50} >50 μM in HEK293 cells indicates selective action .
  • hERG inhibition : Patch-clamp assays to rule out cardiac risks (IC50_{50} >30 μM preferred) .

Q. What methodological gaps exist in current research?

  • Solubility limitations : Nanoparticle formulations (e.g., PLGA encapsulation) may improve bioavailability .
  • Metabolic profiling : LC-MS/MS studies are needed to identify phase I/II metabolites .
  • In vivo models : No published data on murine TB infection. Prioritize efficacy studies in BALB/c mice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.